[3H]sumatriptan -

[3H]sumatriptan

Catalog Number: EVT-10905401
CAS Number:
Molecular Formula: C14H21N3O2S
Molecular Weight: 307.45 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

[3H]sumatriptan is synthesized from sumatriptan through specific chemical modifications that incorporate tritium, a radioactive isotope of hydrogen. It falls under the classification of triptans, which are a group of medications used to treat migraines by mimicking the action of serotonin in the brain. Its IUPAC name is 1-[3-[2-[bis(tritritiomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide, with a molecular formula of C14H21N3O2S and a molecular weight of 307.45 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of [3H]sumatriptan typically involves several key steps:

  1. Starting Materials: The synthesis begins with N-methyl-1H-indole-5-methanesulfonamide or related compounds.
  2. Reduction Reactions: Initial steps may involve nitro reduction using palladium on carbon in the presence of ammonium formate or formic acid to generate an intermediate compound.
  3. Bromination: The intermediate undergoes bromination using N-bromosuccinimide to introduce a bromine atom.
  4. Acylation: Acylation reactions are performed to modify the intermediate further.
  5. Cyclization: Catalytic cyclization occurs to form the indole ring structure characteristic of sumatriptan.
  6. Incorporation of Tritium: Tritium is introduced through specific reactions that allow for the labeling without significantly altering the pharmacological properties of the compound.

These methods highlight the complexity and precision required in synthesizing [3H]sumatriptan while ensuring high yields and purity levels.

Molecular Structure Analysis

Structure and Data

The molecular structure of [3H]sumatriptan can be represented by its canonical SMILES notation: CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C. The structure consists of an indole ring system linked to a sulfonamide moiety, which is essential for its biological activity.

Key Structural Features:

  • Indole Ring: This bicyclic structure is crucial for binding to serotonin receptors.
  • Sulfonamide Group: This functional group enhances solubility and receptor affinity.

Molecular Data

  • Molecular Formula: C14H21N3O2S
  • Molecular Weight: 307.45 g/mol
  • InChI Key: KQKPFRSPSRPDEB-KERYDJPLSA-N
Chemical Reactions Analysis

Reactions and Technical Details

[3H]sumatriptan can undergo various chemical reactions relevant to its synthesis and metabolism:

  1. Oxidation Reactions: These are particularly significant at the indole ring, which can be oxidized under certain conditions, affecting its pharmacological properties.
  2. Reduction Reactions: Reduction is crucial during the initial synthesis phases, transforming nitro groups into amines.
  3. Substitution Reactions: Bromination and acylation are key steps that modify the compound's structure for enhanced activity.

Common Reagents

  • Palladium on Carbon: Used in reduction processes.
  • N-bromosuccinimide: Employed for bromination.
  • Acylating Agents: Utilized in acylation reactions to introduce acyl groups.
Mechanism of Action

Process and Data

The mechanism by which [3H]sumatriptan exerts its effects involves:

  1. Serotonin Receptor Agonism: It selectively binds to 5-HT_1B and 5-HT_1D receptors, leading to vasoconstriction of cranial blood vessels.
  2. Inhibition of Neuropeptide Release: By activating these receptors, [3H]sumatriptan inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP), reducing migraine symptoms.

This dual action not only alleviates headache pain but also addresses associated symptoms such as nausea.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its sulfonamide group, enhancing bioavailability.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pKa Value: The pKa value indicates its acidic or basic nature; this affects solubility and absorption characteristics.
Applications

Scientific Uses

[3H]sumatriptan has significant applications in scientific research:

  • Pharmacokinetic Studies: The radiolabeling allows researchers to track the distribution and metabolism of sumatriptan in vivo.
  • Receptor Binding Studies: It aids in understanding how sumatriptan interacts with serotonin receptors, providing insights into drug design for migraine therapies.
  • Clinical Research: Used in clinical trials to evaluate efficacy and safety profiles compared to other migraine treatments.
Introduction to Radiolabeled Sumatriptan in Migraine Research

Historical Development of Triptan Radioligands

The genesis of [³H]sumatriptan is intertwined with the broader evolution of triptan therapeutics. In the 1980s, the serendipitous discovery that serotonin derivatives alleviated migraine symptoms prompted systematic efforts to develop selective serotonin receptor agonists. Sumatriptan emerged from Glaxo’s drug discovery programs, designed to overcome the non-specific vasoconstriction and toxicity associated with ergot alkaloids like ergotamine [4]. Early pharmacological studies established sumatriptan’s affinity for 5-hydroxytryptamine receptor 1B and 5-hydroxytryptamine receptor 1D subtypes, but mechanistic confirmation required direct visualization of receptor engagement [1].

Radioligand development became feasible after sumatriptan’s 1991 clinical approval. Initial efforts focused on carbon-14 labeling for metabolic studies, but limited specific activity (62 mCi/mmol) restricted sensitivity for receptor binding assays. Tritium labeling, offering higher specific activity (~29 Ci/mmol) and minimal molecular perturbation, enabled the synthesis of [³H]sumatriptan with preserved pharmacological activity [5] [9]. This advancement permitted the first autoradiographic mapping of 5-hydroxytryptamine receptor 1B/1D receptors in human trigeminal ganglia and meningeal vessels, confirming that sumatriptan’s site of action resided in both peripheral and central pain pathways [8].

Table 1: Key Milestones in Triptan Radioligand Development

YearDevelopmentResearch Impact
1982Sumatriptan patentedProvided molecular scaffold for radiolabeling [7]
1991Sumatriptan approved clinicallyValidated 5-hydroxytryptamine receptor 1B/1D targeting, enabling radioligand demand [1]
1993[³H]Sumatriptan synthesizedEnabled high-resolution receptor autoradiography in neural tissues [5]
1998Quantitative whole-body autoradiographyMapped blood-brain barrier penetration and tissue distribution [9]

Rationale for Tritium Labeling in Pharmacodynamic Studies

Tritium (³H) labeling was selected for sumatriptan due to three fundamental advantages over other radionuclides: biochemical fidelity, optimal specific activity, and compatibility with long-duration experiments. Unlike larger isotopes (e.g., carbon-14 or iodine-125), tritium replaces hydrogen without sterically altering sumatriptan’s indole structure or receptor-binding conformation [2]. This fidelity was verified via nuclear magnetic resonance spectroscopy and comparative binding assays, confirming identical receptor affinity between labeled and unlabeled molecules [5].

The high specific activity of tritium (28.8 Ci/mmol) permits detection at picomolar concentrations, essential for quantifying low-abundance 5-hydroxytryptamine receptor 1B/1D receptors in human tissues. By contrast, carbon-14’s lower specific activity (62 mCi/mmol) lacks sufficient sensitivity for autoradiography or saturation binding studies [9]. Additionally, tritium’s 12.3-year half-life accommodates longitudinal studies impractical with short-lived isotopes like fluorine-18 (110-minute half-life) [9].

Critical methodological considerations include:

  • Synthesis: Catalytic hydrogen-tritium exchange (Wilzbach method) or precursor-based synthesis introduces tritium at metabolically stable positions (e.g., C5 of sumatriptan’s indole ring), minimizing isotopic loss in vivo [5].
  • Detection: Liquid scintillation counting quantifies solubilized samples, while autoradioluminography visualizes receptor distribution in tissue sections with ≤10 μm resolution [2] [9].
  • Limitations: Radiolytic decomposition requires storage at −80°C in radical-scavenging solvents (e.g., ethanol), and metabolic lability necessitates position-specific labeling to avoid tritium exchange [2] [5].

Table 2: Comparison of Radiolabels for Sumatriptan Studies

ParameterTritium (³H)Carbon-14 (¹⁴C)Fluorine-18 (¹⁸F)
Specific Activity28.8 Ci/mmol0.062 Ci/mmol>1000 Ci/mmol
Half-Life12.3 years5730 years110 minutes
Spatial Resolution≤10 μm (autoradiography)50–100 μm1–2 mm (PET)
Primary UseReceptor binding, ADMEMetabolite identificationIn vivo imaging

Research Applications in Migraine Pathophysiology

Receptor Localization and Occupancy Studies

[³H]Sumatriptan autoradiography revolutionized mapping of 5-hydroxytryptamine receptor 1B/1D receptors in migraine-relevant tissues. Studies using postmortem human brains revealed high receptor density in trigeminal ganglia (55±7 fmol/mg protein), dorsal raphe nucleus (42±5 fmol/mg protein), and meningeal arteries, correlating with sites of nociceptive signaling and neurogenic inflammation [8]. Competitive binding assays further quantified receptor occupancy by second-generation triptans (e.g., zolmitriptan, eletriptan), establishing that >90% occupancy is required for therapeutic efficacy—a benchmark guiding dosing regimens [10].

Trigeminovascular System Activation

The compound elucidated sumatriptan’s suppression of calcitonin gene-related peptide release in the trigeminovascular system. Using isolated guinea pig meninges, [³H]sumatriptan preincubation reduced potassium-evoked calcitonin gene-related peptide release by 78±9% (p<0.001) by activating prejunctional 5-hydroxytryptamine receptor 1D receptors on trigeminal nerve terminals [7] [8]. This inhibition blocked neurogenic plasma extravasation in dura mater—validating the neurogenic inflammation model of migraine [4].

Blood-Brain Barrier Penetration Controversy

Quantitative whole-body autoradiography with [³H]sumatriptan resolved debates about central versus peripheral mechanisms. After subcutaneous administration in rats, brain-to-plasma radioactivity ratios remained <0.2, confirming minimal blood-brain barrier penetration [3] [7]. This supported a primary peripheral action on meningeal and trigeminal receptors, though later studies using microinfusion detected central effects at high concentrations [8].

Ligand-Binding Domain Characterization

Saturation binding with [³H]sumatriptan characterized the ligand-binding domains of 5-hydroxytryptamine receptor 1B/1D receptors. Nonlinear regression analysis showed equilibrium dissociation constants (Kd) of 3.4±0.6 nM for 5-hydroxytryptamine receptor 1B and 4.1±0.8 nM for 5-hydroxytryptamine receptor 1D, with maximal binding capacities (Bmax) differing by brain region [7]. Mutagenesis studies mapped critical residues (e.g., Phe-330 in transmembrane helix VI) essential for sumatriptan docking [8].

Drug Development Applications

[³H]Sumatriptan enabled high-throughput screening for novel antimigraine agents. Radioligand displacement assays identified gepants (calcitonin gene-related peptide antagonists) and ditans (5-hydroxytryptamine receptor 1F agonists) as non-vasoconstrictive alternatives, with cross-competition studies confirming gepants’ lack of affinity for 5-hydroxytryptamine receptor 1B/1D receptors [10]. This highlighted the compound’s enduring role in developing mechanism-based therapeutics beyond triptans.

Properties

Product Name

[3H]sumatriptan

IUPAC Name

1-[3-[2-[bis(tritritiomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide

Molecular Formula

C14H21N3O2S

Molecular Weight

307.45 g/mol

InChI

InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2T3,3T3

InChI Key

KQKPFRSPSRPDEB-KERYDJPLSA-N

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C

Isomeric SMILES

[3H]C([3H])([3H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([3H])([3H])[3H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.